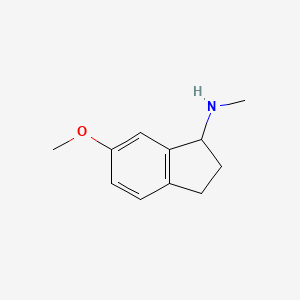
6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-N-methyl-1-aminoindan is a synthetic compound belonging to the class of aminoindanes. Aminoindanes are known for their psychoactive properties and have been studied for their potential therapeutic applications. This compound is structurally related to other well-known psychoactive substances and has been investigated for its effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-1-indanone.
Reductive Amination: The 6-methoxy-1-indanone undergoes reductive amination with methylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-N-methyl-1-aminoindan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups in place of the methoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in research to study its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigations into its potential therapeutic effects, such as its use in treating neurological disorders, are ongoing.
Industry: It may have applications in the development of new materials or as an intermediate in chemical manufacturing
Wirkmechanismus
The mechanism of action of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine primarily involves its interaction with neurotransmitter systems in the brain. It is known to affect the release and reuptake of serotonin, dopamine, and norepinephrine. This interaction leads to altered neurotransmitter levels, which can result in various psychoactive effects. The compound’s effects on these neurotransmitter systems are similar to those of other psychoactive substances, but with distinct differences in potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-N-methyl-1-aminoindan is structurally similar to other aminoindanes, such as:
5,6-Methylenedioxy-2-aminoindane (MDAI): Known for its empathogenic effects.
5-Iodo-2-aminoindane (5-IAI): Studied for its potential therapeutic applications.
2-Aminoindane (2-AI): A parent compound for many derivatives with psychoactive properties
Uniqueness
The uniqueness of 6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine lies in its specific structural modifications, which confer distinct pharmacological properties
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
6-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO/c1-12-11-6-4-8-3-5-9(13-2)7-10(8)11/h3,5,7,11-12H,4,6H2,1-2H3 |
InChI-Schlüssel |
AIMITMIQEFTKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















